3-(2-Methylpropyl)octahydropyrrolo[1,2-A]pyrazine
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Overview
Description
3-(2-Methylpropyl)octahydropyrrolo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(2-Methylpropyl)octahydropyrrolo[1,2-A]pyrazine can be achieved through several synthetic routes. One common method involves the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to achieve the Z-configuration of (acylmethylidene)pyrrolo[1,2-A]pyrazines.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving high-throughput techniques and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropyl)octahydropyrrolo[1,2-A]pyrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the pyrrole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[1,2-A]pyrazine-1,4-dione derivatives, while reduction can produce various hydrogenated forms of the compound .
Scientific Research Applications
3-(2-Methylpropyl)octahydropyrrolo[1,2-A]pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)octahydropyrrolo[1,2-A]pyrazine involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to inhibit specific enzymes and receptors, such as kinases, which play crucial roles in cellular signaling and regulation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-A]pyrazine-1,4-dione: Known for its antioxidant and antimicrobial properties.
5H-pyrrolo[2,3-B]pyrazine derivatives: Exhibits more activity on kinase inhibition compared to pyrrolo[1,2-A]pyrazine derivatives.
Uniqueness
3-(2-Methylpropyl)octahydropyrrolo[1,2-A]pyrazine is unique due to its specific substitution pattern and the resulting biological activities. Its combination of pyrrole and pyrazine rings, along with the 2-methylpropyl group, contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
718631-71-1 |
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Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
3-(2-methylpropyl)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C11H22N2/c1-9(2)6-10-8-13-5-3-4-11(13)7-12-10/h9-12H,3-8H2,1-2H3 |
InChI Key |
CLNMUPYECOXNEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CN2CCCC2CN1 |
Origin of Product |
United States |
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